2-methyl-4-phenylphthalazin-1(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-phenylphthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-17-15(18)13-10-6-5-9-12(13)14(16-17)11-7-3-2-4-8-11/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDOSBPOPGXXHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49572-99-8 | |
| Record name | 2-METHYL-4-PHENYL-1(2H)-PHTHALAZINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Methyl 4 Phenylphthalazin 1 2h One and Analogues
Established Synthetic Routes to Phthalazin-1(2H)-one Core
The construction of the phthalazin-1(2H)-one scaffold can be achieved through several established synthetic pathways. These methods include cyclocondensation approaches, reactions involving phthalic anhydride (B1165640), nucleophilic substitution strategies on a pre-formed ring, and transition-metal-catalyzed protocols.
Cyclocondensation Approaches
Cyclocondensation reactions are a cornerstone in the synthesis of the phthalazinone core, typically involving the reaction of a bifunctional starting material with a hydrazine (B178648) derivative to form the heterocyclic ring.
While direct condensation of malononitrile (B47326) or β-ketoesters with a simple hydrazine to form the basic phthalazinone ring is not the most common route, these reagents are extensively used in multicomponent reactions to build more complex, fused phthalazinone systems. For instance, a one-pot, three-component reaction of phthalhydrazide, an aromatic aldehyde, and malononitrile or ethyl cyanoacetate (B8463686) can be catalyzed by various agents to produce 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. researchgate.net Similarly, novel pyran-linked phthalazinone-pyrazole hybrids can be synthesized through a one-pot, three-component reaction involving a substituted phthalazinone, 1H-pyrazole-5-carbaldehyde, and an active methylene (B1212753) compound like malononitrile. fayoum.edu.eg
The reaction of a hydrazine or hydrazide derivative with a β-ketoester, such as ethyl acetoacetate, typically leads to the formation of a pyrazolone (B3327878) derivative rather than a simple phthalazinone. researchgate.net
| Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Phthalhydrazide, Aromatic Aldehyde, Malononitrile/Ethyl Cyanoacetate | p-Toluene sulphonic acid (PTSA) in ionic liquid, 100°C | 1H-Pyrazolo[1,2-b]phthalazin-5,10-dione | researchgate.net |
| Phthalimide, Hydrazine Hydrate (B1144303), Aromatic Aldehyde, Malononitrile/Ethyl Cyanoacetate | NiCl₂·6H₂O | 1H-Pyrazolo[1,2-b]phthalazin-5,10-dione | researchgate.net |
| Substituted Phthalazinone, 1H-pyrazole-5-carbaldehyde, Malononitrile | L-proline in ethanol (B145695) | Pyran-linked phthalazinone-pyrazole hybrid | fayoum.edu.eg |
A prevalent and direct method for synthesizing 4-substituted phthalazin-1(2H)-ones involves the cyclocondensation of 2-acylbenzoic acids with hydrazine derivatives. longdom.orgbu.edu.eg For example, 2-benzoylbenzoic acid reacts with hydrazine hydrate or substituted hydrazines, such as methylhydrazine, in a suitable solvent like ethanol or butanol to yield the corresponding 4-phenylphthalazin-1(2H)-one derivative. bu.edu.eg Specifically, the reaction of 2-benzoylbenzoic acid with methylhydrazine would yield 2-methyl-4-phenylphthalazin-1(2H)-one.
This method is advantageous as it allows for the introduction of substituents at both the N-2 and C-4 positions by selecting the appropriate hydrazine and 2-acylbenzoic acid. A simple one-pot, two-step process for this conversion has been developed, which is crucial for controlling residual hydrazine in the final product, a key consideration in pharmaceutical manufacturing. researchgate.net
| 2-Acylbenzoic Acid | Hydrazine Derivative | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Benzoylbenzoic acid | Hydrazine hydrate | Boiling ethanol | 4-Phenylphthalazin-1(2H)-one | bu.edu.eg |
| 2-Benzoylbenzoic acid | Methylhydrazine | Boiling ethanol | This compound | bu.edu.eg |
| 3-Chloro-4-methylphenyl benzoic acid | Hydrazine hydrate | Not specified | 4-(3-Chloro-4-methylphenyl)-1-(2H)-phthalazinone | ekb.eg |
Reactions Involving Phthalic Anhydride and Hydrazine Derivatives
One of the most classical and fundamental routes to the phthalazinone core involves the reaction of phthalic anhydride with hydrazine derivatives. longdom.org This method typically proceeds in two steps. First, phthalic anhydride reacts with a hydrazine to form an intermediate N-aminophthalimide or a 2-carboxybenzoylhydrazide. Subsequent cyclization, often under acidic or basic conditions or via heating, yields the phthalazin-1,4-dione (phthalhydrazide).
To obtain 4-substituted phthalazinones, a common strategy involves a Friedel-Crafts acylation of an aromatic compound with phthalic anhydride to produce a 2-aroylbenzoic acid. longdom.orgekb.eg This intermediate is then cyclized with a hydrazine derivative, as described in section 2.1.1.2. For instance, the reaction of phthalic anhydride with benzene (B151609) in the presence of a Lewis acid like aluminum chloride yields 2-benzoylbenzoic acid, a direct precursor to 4-phenylphthalazin-1(2H)-one. longdom.orgekb.eg
| Reactant 1 | Reactant 2 | Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|
| Phthalic anhydride | Aromatic hydrocarbon (e.g., benzene) | Anhydrous AlCl₃ (Friedel-Crafts acylation) | 2-Aroylbenzoic acid (e.g., 2-benzoylbenzoic acid) | longdom.org |
| 2-Aroylbenzoic acid | Hydrazine hydrate | Refluxing ethanol | 4-Aryl-1(2H)-phthalazinone | longdom.org |
Nucleophilic Attack Strategies on the Phthalazinone Ring System
Functionalization of a pre-existing phthalazinone ring via nucleophilic substitution is a powerful strategy for creating a diverse range of analogues. This approach typically involves a phthalazinone core with a good leaving group, such as a halogen, at the C-4 position.
Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. For example, the Suzuki-type cross-coupling reaction of 4-chloro or 4-bromophthalazinone derivatives with aryl boronic acids allows for the synthesis of 4-arylphthalazinones. researchgate.net This method is highly versatile for introducing a phenyl group or other aryl moieties at the C-4 position.
Another important nucleophilic substitution is the Buchwald-Hartwig amination. This palladium-catalyzed reaction enables the coupling of 4-bromophthalazinones with various primary and secondary amines to produce 4-aminophthalazinone derivatives in good yields. researchgate.netresearchgate.net This methodology is a convenient and effective approach for synthesizing novel aminophthalazinones. researchgate.net
| Substrate | Nucleophile/Reagent | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 1,4-Dichlorophthalazine | Aryl boronic acid | Palladium catalyst (Suzuki coupling), microwave irradiation | 4-Aryl-1-chlorophthalazine | researchgate.net |
| 4-Bromophthalazinone | Alkyl/aryl amines | Palladium catalyst (Buchwald-Hartwig amination) | 4-Aminophthalazinone | researchgate.netresearchgate.net |
Transition-Metal-Catalyzed Synthesis Protocols (e.g., Palladium-Catalyzed, Rhodium(III)-Catalyzed Annulation)
In recent decades, transition-metal catalysis has emerged as a dominant and versatile tool for both the synthesis and functionalization of phthalazinones. ekb.eg These methods often involve C-H bond activation, offering a more atom-economical and efficient alternative to traditional methods that require pre-functionalized substrates.
Palladium-Catalyzed Synthesis: Palladium catalysis is widely used in the synthesis of phthalazinones. One approach involves the palladium-catalyzed cross-coupling of substituted o-(pseudo)halobenzoates and hydrazines with isocyanide insertion, followed by lactamization to afford 4-aminophthalazin-1(2H)-ones. nih.gov This multicomponent reaction provides straightforward access to diversely substituted phthalazinones that are otherwise difficult to prepare. deepdyve.com
Rhodium(III)-Catalyzed Annulation and Functionalization: Rhodium(III) catalysis has proven to be a powerful tool for the direct C-H functionalization of the phthalazinone core. The nitrogen and oxygen atoms within the phthalazinone structure can act as directing groups, facilitating regioselective C-H activation. ekb.eg For instance, Rh(III) catalysts can promote C-H functionalization at the C8 position of the phthalazinone ring, allowing for oxidative alkenylation with olefins, hydroarylation with alkynes, and iodination. researchgate.net This strategy enables the rapid preparation of C8-substituted phthalazinones without the need to synthesize the ring from an already functionalized arene. researchgate.net Furthermore, rhodium(III)-catalyzed C-H alkylation of arylhydrophthalazinediones with α-chloro ketones has been developed to introduce sp³-carbon synthons. longdom.org
| Catalyst System | Substrate | Coupling Partner | Reaction Type | Product | Reference |
|---|---|---|---|---|---|
| Palladium(II) | o-(pseudo)halobenzoate, hydrazine | Isocyanide | Multicomponent reaction/Isocyanide insertion | 4-Aminophthalazin-1(2H)-one | nih.govdeepdyve.com |
| Cp*Rh(MeCN)₃₂ | 1-(2H)-Phthalazinone | Olefins/Alkynes | C8-H Alkenylation/Hydroarylation | 8-Substituted phthalazinone | researchgate.net |
| Rhodium(III) | 2-Arylphthalazine-1,4-dione | α-Chloro ketones | C-H Alkylation | Alkylated phthalazine (B143731) derivative | longdom.org |
Targeted Synthesis of this compound
The direct synthesis of this compound is typically achieved through the cyclocondensation of a keto-acid with a hydrazine derivative. This foundational approach allows for the direct installation of the desired methyl and phenyl groups at the N-2 and C-4 positions, respectively.
Specific Precursors and Reaction Conditions
The most common precursors for the synthesis of this compound are 2-benzoylbenzoic acid and methylhydrazine. The reaction involves the condensation of the hydrazine with the keto-acid, followed by intramolecular cyclization to form the phthalazinone ring.
A one-pot, two-step process has been developed for the conversion of 2-acylbenzoic acids to phthalazin-1(2H)-ones. researchgate.net This method often involves an activating agent for the carboxylic acid, followed by the addition of the hydrazine. For instance, 2-benzoylbenzoic acid can be treated with 1,1'-carbonyldiimidazole (B1668759) (CDI) in a solvent like N,N-dimethylformamide (DMF), followed by the addition of an aqueous solution of methylhydrazine. sci-hub.st This process is typically carried out at room temperature and can result in high yields of the desired product. sci-hub.st
Alternatively, phthalazinones can be synthesized under solvent-free conditions by heating a mixture of a 2-acylbenzoic acid and a substituted hydrazine. acs.orgacs.org This approach is highly atom-economical and environmentally friendly, often providing the product in near-quantitative yield with high purity after simple crystallization. acs.orgacs.org The reaction temperature is a crucial parameter in this solvent-free system, typically ranging from 100 °C to 150 °C to ensure the reactants are in a molten state for efficient mixing and reaction. acs.orgacs.org
Below is a table summarizing typical reaction conditions for the synthesis of 4-substituted phthalazin-1(2H)-ones from 2-acylbenzoic acids.
| Precursor 1 | Precursor 2 | Solvent | Catalyst/Reagent | Temperature | Yield | Reference |
| 2-Benzoylbenzoic acid | Hydrazine | DMF | 1,1'-Carbonyldiimidazole | 20-25 °C | 94% | sci-hub.st |
| 2-Acetylbenzoic acid | Hydrazine | DMF | 1,1'-Carbonyldiimidazole | 20-25 °C | 50% | sci-hub.st |
| 2-Acylbenzoic acids | Hydrazines | None | None | 100-150 °C | ~100% | acs.orgacs.org |
| 2-Acetyl benzoic acid | Methyl hydrazine | Ethanol | Reflux | Good | nih.gov |
Derivatization Strategies at N-2 and C-4 Positions
Further functionalization of the phthalazinone core at the N-2 and C-4 positions is a common strategy to create libraries of analogues for structure-activity relationship studies.
N-2 Position Derivatization: The nitrogen at the 2-position can be readily alkylated using various alkyl halides in the presence of a base. For example, 4-phenylphthalazin-1(2H)-one can be treated with an alkyl halide, such as a bromoalkane, in a solvent like DMF with potassium carbonate (K₂CO₃) as the base to introduce a variety of substituents at the N-2 position. nih.gov This method is versatile and allows for the introduction of diverse functional groups.
C-4 Position Derivatization: The C-4 position offers several avenues for derivatization. One common approach begins with the bromination of the phthalazinone core. For instance, 4-bromo-2-methylphthalazin-1(2H)-one can be synthesized and then subjected to palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce various amino groups at the C-4 position. beilstein-journals.org This palladium-catalyzed C-N bond formation is an effective method for creating a range of 4-aminophthalazinone derivatives. beilstein-journals.org
Furthermore, transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of the C-4 position, avoiding the need for pre-functionalized substrates like bromo-derivatives. researchgate.netrsc.orgrsc.org Catalysts based on rhodium, ruthenium, palladium, and iridium can facilitate the coupling of the phthalazinone with various partners, leading to arylation, alkylation, and other modifications at the C-4 position. researchgate.netrsc.orgrsc.org
The following table outlines some derivatization strategies for the phthalazinone scaffold.
| Position | Strategy | Reagents | Product Type | Reference |
| N-2 | N-Alkylation | Alkyl halide, K₂CO₃, DMF | N-substituted phthalazinones | nih.gov |
| C-4 | Bromination followed by Pd-catalyzed amination | KBr₃; various amines, Pd catalyst | 4-Aminophthalazinones | beilstein-journals.org |
| C-4 | Wohl–Ziegler bromination | N-Bromosuccinimide, benzoyl peroxide | 4-(Bromomethyl)phthalazinones | nih.gov |
| C-4 | Transition metal-catalyzed C-H activation | Various coupling partners, Rh/Ru/Pd/Ir catalyst | C-4 functionalized phthalazinones | researchgate.netrsc.orgrsc.org |
Advanced Synthetic Techniques and Sustainable Chemistry Aspects
In line with the principles of green chemistry, recent research has focused on developing more efficient and environmentally benign methods for the synthesis of phthalazinones. These include one-pot multi-component reactions and the use of sustainable reaction media and catalysts.
One-Pot Multi-Component Reactions
One-pot multi-component reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent waste, and purification efforts. Several MCRs have been developed for the synthesis of phthalazinone derivatives. For example, a three-component reaction of phthalhydrazide, an aldehyde, and an active methylene compound can be used to construct complex fused phthalazinone systems.
Water-Mediated and Solvent-Free Methodologies
The use of water as a reaction medium is highly desirable from a green chemistry perspective. A simple and efficient one-pot, water-mediated synthesis of 2-(substituted phenyl) phthalazin-1(2H)-ones has been reported. researchgate.netresearchgate.net This method involves the reaction of phthalaldehydic acid and a substituted phenylhydrazine (B124118) in water, often with a catalyst like oxalic acid. researchgate.netresearchgate.net The use of water not only makes the process more environmentally friendly but can also simplify the work-up procedure, as the product often precipitates from the reaction mixture. researchgate.net
As previously mentioned, solvent-free synthesis is another key strategy in sustainable chemistry. By heating the neat reactants, the need for a solvent is completely eliminated, leading to a highly atom-economical and clean reaction. acs.orgacs.orgscispace.com This method has been successfully applied to a wide range of phthalaldehydic acids, 2-acylbenzoic acids, and hydrazines, demonstrating its broad applicability. acs.orgacs.orgscispace.com
Application of Catalytic Systems (e.g., Oxalic Acid, L-Proline, Transition Metals)
The use of catalysts can significantly improve the efficiency and selectivity of phthalazinone synthesis.
Oxalic Acid: Oxalic acid has been employed as an effective and inexpensive catalyst in the water-mediated synthesis of 2-(substituted phenyl) phthalazin-1(2H)-ones. researchgate.netresearchgate.net It facilitates the condensation reaction, leading to high yields in short reaction times. researchgate.net
L-Proline: The organocatalyst L-proline has been used in the one-pot, three-component synthesis of novel pyran-linked phthalazinone-pyrazole hybrids. nih.gov L-proline acts as a bifunctional catalyst, activating the reactants and promoting the cascade of reactions leading to the complex product. nih.gov
Transition Metals: Transition metals, particularly palladium, rhodium, and iridium, play a crucial role in both the synthesis and functionalization of phthalazinones. researchgate.netrsc.orgrsc.org Palladium-catalyzed carbonylation reactions are a key method for constructing the phthalazinone ring. researchgate.netrsc.org Furthermore, these metals are instrumental in C-H activation strategies, allowing for the direct and regioselective functionalization of the phthalazinone core. researchgate.netrsc.orgrsc.orgresearchgate.net The nitrogen and oxygen atoms of the phthalazinone can act as directing groups, guiding the metal catalyst to a specific C-H bond for functionalization. researchgate.netrsc.org
The table below summarizes various catalytic systems used in the synthesis of phthalazinone derivatives.
| Catalyst | Reaction Type | Substrates | Key Advantages | Reference |
| Oxalic Acid | One-pot condensation | Phthalaldehydic acid, phenyl hydrazine | Water-mediated, inexpensive, good yields | researchgate.netresearchgate.net |
| L-Proline | One-pot three-component reaction | Phthalazinone derivative, aldehyde, active methylene compound | Facile, high yields | nih.gov |
| Palladium | Carbonylative cyclization, C-N coupling | Various | Core synthesis, C-4 amination | beilstein-journals.orgresearchgate.netrsc.org |
| Rhodium, Ruthenium, Iridium | C-H activation/functionalization | Phthalazinones, coupling partners | Direct functionalization, regioselectivity | researchgate.netrsc.orgrsc.orgresearchgate.net |
Green Chemistry Metrics and Atom Economy Considerations
The growing emphasis on sustainable chemical manufacturing necessitates a thorough evaluation of synthetic methodologies through the lens of green chemistry. For the synthesis of this compound and its analogues, an assessment of green chemistry metrics is crucial to identify more environmentally benign and efficient processes. This section delves into the key metrics of atom economy, E-factor, and process mass intensity (PMI) as they apply to the prevalent synthetic routes for these compounds.
A predominant method for synthesizing this compound involves the cyclocondensation reaction between 2-benzoylbenzoic acid and methylhydrazine. This reaction, while effective, can be analyzed to understand its efficiency in incorporating reactant atoms into the final product.
Atom Economy
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts.
For the synthesis of this compound from 2-benzoylbenzoic acid and methylhydrazine, the reaction can be represented as follows:
C₁₄H₁₀O₃ (2-benzoylbenzoic acid) + CH₆N₂ (methylhydrazine) → C₁₅H₁₂N₂O (this compound) + 2H₂O (water)
To calculate the atom economy, we use the formula:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Benzoylbenzoic acid | C₁₄H₁₀O₃ | 226.23 |
| Methylhydrazine | CH₆N₂ | 46.07 |
| Total Reactant MW | 272.30 | |
| This compound | C₁₅H₁₂N₂O | 236.27 |
Calculation:
Atom Economy (%) = (236.27 g/mol / 272.30 g/mol ) x 100 ≈ 86.77%
This calculation reveals that, even with a 100% theoretical yield, a significant portion of the reactant mass is lost as byproducts, in this case, two molecules of water. While water is an innocuous byproduct, the principle of atom economy encourages the design of reactions that maximize the incorporation of all reactant atoms into the desired product.
E-Factor and Process Mass Intensity (PMI)
While atom economy provides a theoretical measure of reaction efficiency, the E-Factor and Process Mass Intensity (PMI) offer a more practical assessment by considering the total waste generated in a process.
E-Factor : This metric is defined as the total mass of waste produced divided by the mass of the desired product. An ideal E-Factor is 0.
Process Mass Intensity (PMI) : PMI is the ratio of the total mass of all materials used in a process (reactants, solvents, reagents, process water) to the mass of the final product. A lower PMI indicates a more environmentally friendly and efficient process.
For instance, if the synthesis is carried out in a solvent like ethanol or acetic acid, and the product is isolated through crystallization from another solvent, the mass of these solvents must be factored into the PMI calculation.
| Metric | Traditional Synthesis (with solvent) | Ideal "Green" Synthesis (solvent-free, 100% yield) |
| Atom Economy (%) | 86.77 | 86.77 |
| Assumed Yield (%) | 85 | 100 |
| Solvent Usage ( kg/kg product) | 10 | 0 |
| E-Factor | >10 | ~0.15 |
| PMI | >11 | ~1.15 |
Note: The values for the traditional synthesis are illustrative and can vary significantly based on the specific experimental conditions.
Considerations for Greener Synthetic Routes
The analysis of these metrics highlights the need for developing greener synthetic methodologies for this compound and its analogues. Key areas for improvement include:
Catalytic Approaches : The use of catalysts can enable reactions under milder conditions and potentially reduce the need for stoichiometric reagents, thereby improving atom economy and reducing waste.
Solvent Selection and Reduction : The choice of solvent has a significant impact on the environmental profile of a synthesis. Utilizing greener solvents, or developing solvent-free reaction conditions, can dramatically lower the E-Factor and PMI.
Alternative Reaction Pathways : Exploring alternative synthetic routes that have a higher intrinsic atom economy, such as addition reactions, could lead to more sustainable processes. For instance, multicomponent reactions, where three or more reactants combine in a single step to form the product, often exhibit higher atom economy and process efficiency.
Elucidation of Reaction Mechanisms and Kinetics
Detailed Mechanistic Pathways of Key Synthetic Reactions
The principal synthetic route to 2-methyl-4-phenylphthalazin-1(2H)-one involves the reaction of 2-benzoylbenzoic acid with methylhydrazine. carta-evidence.org This transformation is characterized by cyclization and condensation mechanisms, with subsequent possibilities for alkylation and arylation reactions.
Cyclization and Condensation Mechanisms
The formation of the phthalazinone ring system from 2-benzoylbenzoic acid and methylhydrazine is a classic example of a cyclocondensation reaction. The proposed mechanism initiates with the nucleophilic attack of the more nucleophilic nitrogen atom of methylhydrazine onto the ketonic carbonyl carbon of 2-benzoylbenzoic acid. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final product.
A plausible mechanistic pathway is as follows:
Nucleophilic Addition: The primary amino group of methylhydrazine acts as a nucleophile, attacking the electrophilic ketone carbonyl carbon of 2-benzoylbenzoic acid. This step forms a tetrahedral intermediate.
Proton Transfer: A series of proton transfers likely occurs, leading to the formation of a carbinolamine intermediate.
Intramolecular Cyclization: The secondary amino group of the hydrazine (B178648) moiety then performs an intramolecular nucleophilic attack on the carboxylic acid carbonyl carbon. This step is crucial for the formation of the heterocyclic ring.
Dehydration: The resulting cyclic intermediate undergoes dehydration, typically under acidic or thermal conditions, to eliminate a molecule of water and form the stable aromatic phthalazinone ring.
While the synthesis of 2-phenylphthalazin-1(2H)-one has been reported from 2-formylbenzoic acid and phenylhydrazine (B124118), the underlying principle of cyclocondensation remains analogous. researchgate.netnih.gov
Table 1: Key Intermediates in the Proposed Cyclization and Condensation Mechanism
| Step | Intermediate Name | General Structure | Key Features |
| 1 | Tetrahedral Intermediate | Formed from the initial nucleophilic attack of methylhydrazine. | |
| 2 | Carbinolamine | Results from proton transfer events. | |
| 3 | Cyclic Intermediate | Product of the intramolecular cyclization. |
Alkylation and Arylation Reaction Mechanisms
The nitrogen atom at the 2-position of the phthalazinone ring, once formed, can be susceptible to alkylation and arylation reactions. The synthesis of this compound itself is an example of N-alkylation if one starts from 4-phenylphthalazin-1(2H)-one.
The alkylation of phthalazinones can proceed via nucleophilic substitution, where the nitrogen atom of the phthalazinone ring acts as a nucleophile. beilstein-journals.org The reaction conditions, such as the choice of base and solvent, can significantly influence the outcome, with the possibility of O-alkylation also present due to lactam-lactim tautomerism. beilstein-journals.org However, it has been demonstrated that potassium salts of phthalazinones are selectively alkylated on the nitrogen atom. beilstein-journals.org For instance, the N-alkylation of 4-substituted phthalazin-1(2H)-ones has been achieved using reagents like ethyl bromoacetate (B1195939) in the presence of a base.
Palladium-catalyzed cross-coupling reactions represent a viable strategy for the N-arylation of phthalazinone derivatives, although specific examples for this compound are not extensively documented.
Kinetic Studies and Reaction Pathway Investigations
Detailed kinetic studies specifically for the synthesis of this compound are not widely available in the public domain. However, the kinetics of related reactions, such as the esterification of benzoic acid, have been investigated and can offer some insights. google.com The rate of the cyclocondensation reaction is expected to be dependent on several factors, including the concentration of the reactants (2-benzoylbenzoic acid and methylhydrazine), temperature, and the presence of a catalyst.
Reaction pathway investigations for similar heterocyclic syntheses often employ techniques such as in-situ infrared (IR) spectroscopy to identify and monitor the concentration of key intermediates. Such studies have been crucial in understanding the conversion of 2-acylbenzoic acids to phthalazin-1(2H)-ones and in controlling the reaction to minimize impurities.
Influence of Catalysts on Reaction Mechanisms and Selectivity
The synthesis of phthalazinone derivatives is often facilitated by the use of catalysts. Acid catalysts, such as oxalic acid, have been employed in the one-pot synthesis of 2-(substituted phenyl) phthalazin-1(2H)-ones from phthalaldehydic acid and phenyl hydrazine. researchgate.net In the context of this compound synthesis from 2-benzoylbenzoic acid, an acid catalyst would likely protonate the carbonyl oxygen of the ketone, increasing its electrophilicity and facilitating the initial nucleophilic attack by methylhydrazine.
The choice of catalyst can also influence the selectivity of the reaction. For instance, in the alkylation of the phthalazinone core, the use of a specific base can direct the reaction towards N-alkylation over O-alkylation. beilstein-journals.org In more complex syntheses of phthalazinone derivatives, palladium-based catalysts are instrumental in achieving selective C-N bond formation in amination reactions. beilstein-journals.org
Table 2: Common Catalysts in Phthalazinone Synthesis and Their Postulated Roles
| Catalyst Type | Example | Postulated Role in Mechanism |
| Acid Catalyst | Oxalic Acid, Sulfuric Acid | Protonation of the carbonyl group, enhancing electrophilicity. researchgate.netchegg.com |
| Base Catalyst | Potassium Carbonate | Deprotonation of the phthalazinone nitrogen, facilitating N-alkylation. nih.gov |
| Transition Metal | Palladium Acetate | Facilitates cross-coupling reactions for C-N bond formation. beilstein-journals.org |
Stereochemical Considerations in Synthesis
For the specific compound, this compound, the final molecule is achiral, meaning it does not have a non-superimposable mirror image. Therefore, in its direct synthesis from achiral precursors like 2-benzoylbenzoic acid and methylhydrazine, stereochemical considerations are generally not a primary concern as no new chiral centers are formed.
However, if the synthesis were to involve chiral starting materials, chiral catalysts, or chiral auxiliaries with the aim of producing a chiral derivative of this compound, then stereochemical control would become a critical aspect of the synthetic strategy. The field of asymmetric synthesis of chiral heterocyclic compounds is extensive, often employing chiral ligands in transition metal catalysis to achieve high enantioselectivity.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural confirmation of organic molecules, offering precise insights into the hydrogen and carbon environments within the 2-methyl-4-phenylphthalazin-1(2H)-one structure.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for verifying the molecular structure. The ¹H-NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, characteristic signals are expected for the methyl group, the protons on the phenyl ring, and the protons on the fused benzene (B151609) ring of the phthalazinone core. The chemical shifts (δ) are influenced by the electronic effects of the surrounding functional groups. For instance, the N-methyl protons typically appear as a singlet in the upfield region, while the aromatic protons resonate at lower fields.
The ¹³C-NMR spectrum provides information on the different carbon environments. Key signals include the carbonyl carbon (C=O) of the phthalazinone ring, which is typically found significantly downfield. Other distinct signals correspond to the N-methyl carbon, the carbons of the phenyl substituent, and the carbons of the phthalazinone's fused ring system. The precise chemical shifts help confirm the presence and connectivity of all carbon atoms.
Table 1: Representative ¹H-NMR and ¹³C-NMR Chemical Shift Data Specific chemical shift values for this compound are not publicly available. The data below is illustrative of typical ranges for similar phthalazinone structures.
| Atom Type | Expected ¹H-NMR Shift (δ, ppm) | Expected ¹³C-NMR Shift (δ, ppm) |
|---|---|---|
| N-CH₃ (Methyl) | ~3.7 | ~39.0 |
| Aromatic (Phthalazinone & Phenyl) | 7.0 - 8.5 | 120 - 150 |
| C=O (Carbonyl) | N/A | ~159.0 |
For an unambiguous assignment of all proton and carbon signals, especially in complex aromatic regions, advanced 2D NMR techniques are employed.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, providing a clear map of C-H connectivity.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for determining spatial relationships between protons. It can confirm the proximity of the N-methyl protons to specific protons on the phthalazinone core, aiding in the definitive confirmation of the isomer.
These advanced methods are instrumental in providing a complete and detailed picture of the molecule's three-dimensional structure in solution.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence, distinguishing it from other compounds with the same nominal mass. The exact mass measurement is a critical piece of data for confirming the identity of a newly synthesized compound.
Table 2: HRMS Data for a Phthalazinone Derivative Data for a related structure, 2-Methyl-4-(morpholin-4-yl)phthalazin-1(2H)-one, is provided for illustrative purposes.
| Compound | Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
|---|---|---|---|
| 2-Methyl-4-(morpholin-4-yl)phthalazin-1(2H)-one | C₁₃H₁₆N₃O₂ | 246.1237 | 246.1240 |
In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the molecule. The fragmentation of phthalazinone derivatives often involves characteristic losses of small molecules or radicals. Analysis of the fragmentation pattern of this compound would reveal key structural motifs and help confirm the arrangement of the phenyl and methyl groups on the phthalazinone core.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. For this compound, a strong absorption band characteristic of the carbonyl (C=O) stretching vibration is a key diagnostic feature, typically appearing around 1630-1650 cm⁻¹. Other significant bands would include C-H stretching from the aromatic and methyl groups, and C=C and C=N stretching vibrations from the aromatic rings.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for identifying vibrations of non-polar bonds.
Together, these spectroscopic methods provide a comprehensive and detailed characterization of the molecular structure of this compound, confirming its identity and providing insights into its electronic and conformational properties.
Table 3: Key IR Absorption Bands for Phthalazinone Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Example |
|---|---|---|---|
| C=O | Stretching | ~1646 | 2-Methyl-4-(morpholin-4-yl)phthalazin-1(2H)-one |
| N-H | Stretching | ~3360 | 2-Methyl-4-{[4-(trifluoromethyl)benzyl]amino}phthalazin-1(2H)-one |
| Aromatic C-H | Stretching | ~3072 | 2-Methyl-4-(morpholin-4-yl)phthalazin-1(2H)-one |
An article on the advanced spectroscopic and structural characterization of this compound cannot be generated at this time.
A thorough search of available scientific literature and chemical databases did not yield specific experimental data for the compound “this compound” corresponding to the required sections on vibrational analysis, electronic transitions, photophysical properties, and X-ray crystallography.
While research exists for structurally similar compounds, such as 2-phenylphthalazin-1(2H)-one and other phthalazinone derivatives, the strict instruction to focus solely on this compound prevents the inclusion of data from these related molecules. To ensure scientific accuracy and adherence to the prompt, the generation of content requires specific FT-IR, Raman, UV-Vis, emission, and X-ray crystallographic data for the exact title compound. Without this foundational data, a scientifically accurate and informative article meeting the specified requirements cannot be constructed.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in characterizing the fundamental electronic properties and geometric parameters of a molecule. These methods, rooted in the principles of quantum mechanics, offer a detailed picture of electron distribution and orbital interactions.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) has emerged as a leading computational method for investigating the electronic structure and geometry of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost. For 2-methyl-4-phenylphthalazin-1(2H)-one, DFT calculations, often employing hybrid functionals like B3LYP, can be used to optimize the molecular geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure.
Table 1: Selected Optimized Geometrical Parameters of this compound (Illustrative Data)
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C-N (phthalazinone ring) | 1.39 Å |
| C=O | 1.23 Å | |
| N-N | 1.35 Å | |
| C-C (phenyl ring) | 1.40 Å | |
| N-CH3 | 1.47 Å | |
| Bond Angle | C-N-N | 118° |
| N-C=O | 122° | |
| Dihedral Angle | Phthalazinone-Phenyl | 45° |
HOMO-LUMO Energy Gap Analysis for Chemical Reactivity
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter.
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. For this compound, analysis of the HOMO and LUMO energy levels can predict its susceptibility to electrophilic and nucleophilic attack. The spatial distribution of these orbitals can further identify the specific atoms or regions of the molecule that are most likely to be involved in chemical reactions.
Table 2: Frontier Molecular Orbital Energies (Illustrative Data)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Note: This table contains illustrative data. The actual energies would be determined from quantum chemical calculations.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. It provides a localized picture of the electron density in terms of Lewis-like structures, with orbitals corresponding to core electrons, lone pairs, and bonds. NBO analysis for this compound would allow for a detailed examination of charge distribution and delocalization effects.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular modeling and dynamics simulations offer insights into its dynamic behavior and conformational flexibility.
Conformational Analysis and Energy Landscapes
Conformational analysis involves exploring the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For this compound, a key conformational feature is the rotation of the phenyl group relative to the phthalazinone core. By systematically rotating this bond and calculating the energy at each step, a potential energy surface or energy landscape can be generated.
This landscape reveals the low-energy conformations (local minima) and the energy barriers (transition states) that separate them. Understanding the preferred conformations and the ease with which the molecule can change its shape is crucial for predicting its biological activity and physical properties.
Molecular Dynamics for Understanding Conformational Flexibility
Molecular dynamics (MD) simulations provide a time-resolved view of a molecule's motion. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom over time. This allows for the exploration of the conformational space available to the molecule at a given temperature.
For this compound, an MD simulation could reveal the flexibility of the phenyl ring and the methyl group, as well as any puckering or vibrations of the phthalazinone ring system. By analyzing the simulation trajectory, one can gain insights into the dynamic range of conformations the molecule can adopt, which is essential for understanding its interactions in a dynamic environment, such as a biological system.
Molecular Docking Studies of this compound
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand drug-receptor interactions and to screen for potential drug candidates.
Molecular docking studies on phthalazinone derivatives have been conducted to predict their binding modes with various biological macromolecules. For example, derivatives have been docked into the active sites of cholinesterases, where they are predicted to recognize the binding site of known inhibitors like donepezil (B133215) through similar interaction networks. rsc.org Other studies have investigated the interaction of phthalazinone-based compounds with targets like DNA and topoisomerase II (Topo II), suggesting potential anticancer mechanisms. mdpi.com In these studies, the phthalazinone moiety often acts as a scaffold that positions other functional groups for optimal interaction within the binding pocket. rsc.orgmdpi.com
For this compound, while specific docking studies are not widely published, its binding mode can be inferred from studies on close analogs like 2-phenylphthalazin-1(2H)-one and other 4-phenylphthalazinone derivatives. researchgate.netresearchgate.netresearchgate.netnih.govresearchgate.net It is anticipated that the planar phthalazinone ring system would engage in π-π stacking or hydrophobic interactions with aromatic residues in a protein's active site. The phenyl group at the C4 position can further enhance these interactions and provide a vector for additional substitutions to explore deeper pockets of the binding site. Docking simulations of related compounds have shown that they can be accommodated within the catalytic cavity of targets like c-Kit tyrosine kinase. semanticscholar.org
The analysis of ligand-target interactions at the molecular level provides a detailed understanding of the forces driving complex formation. For phthalazinone derivatives, these interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking.
Hydrogen Bonding: The carbonyl oxygen of the phthalazinone core is a potential hydrogen bond acceptor, which can interact with hydrogen bond donor residues (e.g., amino acids like serine, threonine, or lysine) in the active site of a protein.
Hydrophobic and π-π Interactions: The fused benzene (B151609) ring of the phthalazinone scaffold and the phenyl substituent at the C4 position are key contributors to hydrophobic and π-π stacking interactions. These interactions are crucial for affinity, often occurring with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding site. mdpi.com
Studies on phenylpiperazine derivatives have also highlighted the importance of these interactions in binding to targets like DNA and the DNA-Topo II complex. mdpi.comresearchgate.net The specific orientation and interactions of this compound would depend on the specific topology and amino acid composition of the target's binding site.
In Silico ADME Profiling (Theoretical Pharmacokinetic Parameters)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is a crucial step in early-stage drug discovery to predict the pharmacokinetic properties of a compound and identify potential liabilities. nih.gov Several studies on phthalazinone derivatives have included in silico ADME predictions to assess their drug-likeness. nih.govjipbs.com
The predicted ADME properties for compounds structurally related to this compound generally suggest favorable drug-like characteristics. nih.govnih.govjipbs.comrsc.org These predictions are often based on established models and rules, such as Lipinski's Rule of Five.
Below is an interactive table summarizing the typical predicted ADME properties for a compound with the structure of this compound, based on data from analogous compounds. jipbs.comimpactfactor.org
| ADME Parameter | Predicted Value/Comment | Significance |
|---|---|---|
| Molecular Weight | ~250.28 g/mol | Complies with Lipinski's Rule (< 500 g/mol), suggesting good absorption and distribution. impactfactor.org |
| LogP (Lipophilicity) | 2.5 - 3.5 | Indicates good membrane permeability and oral bioavailability. Complies with Lipinski's Rule (< 5). |
| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (≤ 5), favorable for membrane permeation. |
| Hydrogen Bond Acceptors | 2 (N and O atoms) | Complies with Lipinski's Rule (≤ 10), favorable for membrane permeation. |
| Gastrointestinal (GI) Absorption | High | The compound is likely to be well absorbed from the gut. mdpi.com |
| Blood-Brain Barrier (BBB) Permeation | Predicted to be BBB permeant | May have potential for central nervous system (CNS) activity. mdpi.com |
| CYP450 Inhibition | Potential to inhibit some CYP isoforms (e.g., CYP2D6, CYP3A4) | Indicates a potential for drug-drug interactions. |
| Bioavailability Score | ~0.55 | Suggests good oral bioavailability. impactfactor.org |
These in silico predictions suggest that this compound possesses a promising pharmacokinetic profile, making it a viable candidate for further investigation. However, these theoretical predictions require experimental validation. nih.gov
Investigation of Molecular Interactions and Biological Mechanisms Pre Clinical Focus
Modulation of Molecular Targets
The phthalazinone core structure is a key pharmacophore in a variety of biologically active compounds. Its derivatives have been synthesized and evaluated for their ability to modulate numerous molecular targets, demonstrating a broad spectrum of enzymatic inhibition.
The phthalazin-1(2H)-one structure is a cornerstone of several potent Poly(ADP-ribose) Polymerase (PARP) inhibitors. researchgate.net PARP enzymes are critical for cellular processes, including the repair of DNA single-strand breaks (SSBs). frontiersin.orgyoutube.com By inhibiting PARP, particularly PARP1, the repair of these SSBs is hindered. youtube.com During DNA replication, unrepaired SSBs can lead to the formation of more lethal DNA double-strand breaks (DSBs). youtube.com
In tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, this accumulation of DSBs cannot be efficiently resolved, leading to cell death through a concept known as synthetic lethality. frontiersin.orgnih.gov The mechanism of PARP inhibitors involves not only catalytic inhibition by competing with the enzyme's natural substrate (NAD+) but also a phenomenon known as "PARP trapping". frontiersin.orgnih.gov This trapping model suggests that the inhibitor locks the PARP enzyme onto the DNA at the site of damage, creating a physical obstruction that is highly toxic to the cell, particularly during replication. nih.gov The phthalazinone core is central to the structure of clinically approved PARP inhibitors like Olaparib and Talazoparib. researchgate.net
Table 1: Notable PARP Inhibitors Featuring the Phthalazinone Core
| Compound | Indication | Mechanism of Action |
|---|---|---|
| Olaparib | Ovarian, Breast, Prostate, Pancreatic Cancer | PARP1/2 inhibitor, PARP trapping |
The phthalazinone scaffold has proven to be a fertile ground for the development of inhibitors targeting various protein kinases, which are crucial regulators of cell signaling, proliferation, and survival.
Aurora Kinase: The Aurora kinase family (A, B, and C) plays an essential role in mitosis, and its over-expression is common in many cancers. daneshyari.comnih.govd-nb.info Phthalazinone derivatives have been identified as potent inhibitors of these kinases. For instance, a series of 2,4-disubstituted phthalazinones were found to inhibit both Aurora A (AurA) and Aurora B (AurB). daneshyari.com One specific derivative, N-cyclohexyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-1-oxophthalazin-2(1H)-yl) methyl) benzamide (B126), showed significant inhibitory activity against AurA and AurB. daneshyari.com Other research has focused on developing highly selective Aurora kinase inhibitors based on this scaffold, such as a compound identified as AMG 900. acs.org
Table 2: Aurora Kinase Inhibition by a Representative Phthalazinone Derivative
| Compound | Target Kinase | IC₅₀ (nM) |
|---|---|---|
| N-cyclohexyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-1-oxophthalazin-2(1H)-yl) methyl) benzamide (12c) | Aurora A | 118 ± 8.1 |
| Aurora B | 80 ± 4.2 |
Data sourced from a study on 2,4-disubstituted phthalazinones. daneshyari.com
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth. nih.govmdpi.com Several phthalazine (B143731) derivatives have been reported as potent inhibitors of VEGFR-2. nih.gov The design of these inhibitors often utilizes a 4-phenylphthalazine scaffold, which can occupy the ATP binding domain of the kinase. nih.govnih.gov Modifications at other positions can enhance binding to key amino acid residues and a nearby allosteric hydrophobic pocket, leading to potent inhibition. nih.gov
Table 3: VEGFR-2 Inhibition by Selected Phthalazine Derivatives
| Compound | IC₅₀ (µM) | Reference Drug |
|---|---|---|
| Derivative 2g | 0.148 | Sorafenib |
| Derivative 4a | 0.196 | Sorafenib |
IC₅₀ values against VEGFR-2 enzyme. nih.gov
EGFR: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can drive the growth of various cancers. scienceopen.comrsc.org Phthalazine-based derivatives have been explored as a promising scaffold for EGFR-targeted agents. nih.gov In one study, a series of compounds derived from 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-acetohydrazide were synthesized and tested. A specific derivative, compound 12d, exhibited potent EGFR inhibition with an IC₅₀ value of 21.4 nM, which was more potent than the reference drug Erlotinib. nih.gov
DNA Topoisomerase: DNA topoisomerases (Topo I and Topo II) are vital enzymes that manage the topological state of DNA during replication and transcription, making them established targets for anticancer drugs. nih.govoaepublish.comyoutube.comyoutube.com The phthalazine moiety has been investigated for its potential to act as a DNA intercalator and topoisomerase II inhibitor. nih.gov The mechanism of such "Topo II poisons" typically involves the stabilization of the "cleavable complex," where the enzyme is covalently bound to the cleaved DNA, preventing re-ligation and leading to cytotoxic double-strand breaks. nih.govnih.gov Certain novel phthalazine derivatives have demonstrated Topo II inhibitory activity at the micromolar level. nih.gov
Table 4: Topo II Inhibition by a Potent Phthalazine Derivative
| Compound | Target | IC₅₀ (µM) |
|---|---|---|
| Derivative 9d | Topoisomerase II | 7.02 ± 0.54 |
Data from a study on novel phthalazine derivatives as cytotoxic agents. nih.gov
Phosphodiesterases are enzymes that break down cyclic nucleotides like cAMP and cGMP. Inhibitors of these enzymes, particularly PDE4, have therapeutic potential. Research into cis-tetrahydro-2H-phthalazin-1-ones revealed potent inhibition of PDE4 activity. nih.gov These studies highlighted a significant degree of stereoselectivity, where the cis-(+)-enantiomers displayed high inhibitory activity, while their (-)-counterparts were significantly less active. One N-adamantan-2-yl analogue was found to be a highly potent inhibitor of PDE4, demonstrating that the phthalazinone scaffold can be effectively tailored for this enzyme class. nih.gov
Table 5: PDE4 Inhibition by a Representative Phthalazinone Analogue
| Compound | Activity (pIC₅₀) | Stereoisomer |
|---|---|---|
| N-adamantan-2-yl analogue (+)-14 | 9.3 | (+)-enantiomer |
| N-adamantan-2-yl analogue (-)-14 | ~6.9 (250-fold less active) | (-)-enantiomer |
pIC₅₀ is the negative log of the IC₅₀ value. nih.gov
Aldose reductase is an enzyme in the polyol pathway that converts glucose to sorbitol. Under hyperglycemic conditions, this pathway's overactivation is implicated in the pathogenesis of diabetic complications. researchgate.net While the development of aldose reductase inhibitors is an active area of research, studies specifically linking the 2-methyl-4-phenylphthalazin-1(2H)-one compound or related phthalazinone structures to the modulation of this enzyme were not prominent in the surveyed literature. Research in this area has focused on other scaffolds, such as benzothiazine derivatives. researchgate.netrsc.org
Cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov The design of selective COX-2 inhibitors is a major goal in developing anti-inflammatory drugs with fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov A series of novel 4-aryl-2(1H)-phthalazinone derivatives were designed and synthesized as potential anti-inflammatory agents. Several of these compounds were found to be potent and selective inhibitors of the COX-2 isozyme, while being inactive against COX-1. These derivatives also showed a favorable gastric safety profile in preclinical models. nih.gov
Table 6: COX-2 Selectivity of Representative Phthalazinone Derivatives
| Compound | Anti-inflammatory Activity | COX-1 Inhibition | COX-2 Inhibition |
|---|---|---|---|
| Derivative 4 | Significant | Inactive | Potent |
| Derivative 5 | Significant | Inactive | Potent |
| Derivative 8b | Significant | Inactive | Potent |
Activity compared to the standard drug celecoxib. nih.gov
Receptor Binding and Modulation
Derivatives of 4-phenylphthalazin-1(2H)-one have been systematically evaluated for their affinity towards adrenergic receptors, specifically the α1 and α2 subtypes. A study focused on a series of 4-(4-methyl-phenyl)phthalazin-1(2H)-one derivatives, which are structurally very similar to this compound, revealed significant interactions with these receptors. nih.govresearchgate.net
The pharmacological profiling of these compounds involved connecting the phenylphthalazin-1(2H)-one fragment to an arylpiperazine residue through an alkyl chain. nih.govresearchgate.net The affinity of these compounds for α1- and α2-adrenergic receptors was a key aspect of the investigation. The research aimed to develop compounds with high affinity and selectivity for α1-adrenergic receptors. nih.govresearchgate.net While specific Ki values for this compound are not provided, the data for the analogous series demonstrate a clear interaction with the adrenergic system.
Table 1: Adrenergic and Serotonergic Receptor Affinity of Representative 4-(4-methyl-phenyl)phthalazin-1(2H)-one Derivatives (Note: Data presented is for structurally similar compounds as detailed in the cited literature.)
| Compound ID | Linker (Alkyl Chain) | Arylpiperazine Moiety | α1-AR Affinity (Ki, nM) | α2-AR Affinity (Ki, nM) | 5-HT1A Affinity (Ki, nM) |
| Analog 1 | C2H4 | Phenyl | Data not available | Data not available | Data not available |
| Analog 2 | C3H6 | o-Methoxyphenyl | Data not available | Data not available | Data not available |
| Analog 3 | C4H8 | Pyrimidinyl | Data not available | Data not available | Data not available |
Exact Ki values from the primary literature by Strappaghetti et al. were not available in the accessed resources. The table structure is provided for illustrative purposes based on the described research.
Currently, there is a lack of available scientific literature detailing the direct interaction of this compound or its close phthalazinone analogs with adenosine (B11128) receptors, including the A3 subtype. Extensive searches of pharmacological databases and research articles did not yield any data on the binding affinity or modulatory effects of this specific compound class on the adenosine receptor system. The primary research focus for phthalazinone derivatives has been on other biological targets.
In conjunction with the evaluation of adrenergic receptor affinity, the same series of 4-(4-methyl-phenyl)phthalazin-1(2H)-one derivatives was also assessed for interaction with the 5-HT1A serotoninergic receptor. nih.govresearchgate.net This receptor is a key target in the development of anxiolytic and antidepressant medications. The study by Strappaghetti et al. explicitly included the pharmacological profiling of these compounds for their affinity towards the 5-HT1A receptor. nih.govresearchgate.net This indicates that the phthalazinone scaffold, particularly when combined with an arylpiperazine moiety, has the potential to interact with important central nervous system receptors. The specific binding affinities (Ki values) for these derivatives at the 5-HT1A receptor would provide a clearer understanding of their potential serotonergic activity.
Interactions with Other Biological Pathways
A significant body of research has identified phthalazine derivatives as potent inhibitors of the Hedgehog (Hh) signaling pathway. nih.gov This pathway plays a crucial role in embryonic development and its aberrant activation is implicated in the formation of various cancers. The primary molecular target of these inhibitors within the Hh pathway is the Smoothened (Smo) receptor, a G protein-coupled receptor.
Numerous studies have reported the design and synthesis of optimized phthalazine compounds as novel Hedgehog signaling pathway inhibitors. nih.gov These compounds have been shown to exhibit potent inhibitory activity in in-vitro Gli-luciferase assays, with some derivatives demonstrating IC50 values in the nanomolar range. For example, certain optimized phthalazine derivatives have shown inhibitory potencies significantly greater than the marketed drug Vismodegib. nih.gov The mechanism of action involves the antagonism of the Smoothened receptor, which in turn prevents the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3).
Recent investigations have explored the potential of phthalazinone derivatives to interact with efflux transporters like P-glycoprotein (P-gp). nih.gov P-gp is a membrane protein that plays a significant role in multidrug resistance (MDR) in cancer by actively transporting a wide range of chemotherapy drugs out of cancer cells.
A series of phthalazinone derivatives were designed and synthesized to act as dual inhibitors of P-gp and another efflux transporter, BCRP. nih.gov Several of these compounds were found to significantly increase the accumulation of P-gp substrates in chemo-resistant cancer cell lines by inhibiting the efflux function of the transporter. Some derivatives showed a stronger MDR reversal effect than the known P-gp inhibitor Verapamil. nih.gov Furthermore, it has been noted that these compounds can improve the intestinal absorption and bioavailability of orally administered drugs that are P-gp substrates. nih.gov
Cellular Pathway Modulation
The molecular interactions of the this compound scaffold and its derivatives translate into the modulation of critical cellular pathways. The most prominently studied of these is the Hedgehog signaling pathway.
By inhibiting the Smoothened receptor, phthalazine derivatives effectively shut down the downstream signaling cascade of the Hedgehog pathway. This prevents the translocation of the Gli transcription factors into the nucleus, thereby inhibiting the expression of Gli-dependent genes. These target genes are responsible for promoting cell proliferation, survival, and angiogenesis. Consequently, the inhibition of the Hedgehog pathway by phthalazine compounds can lead to potent anti-tumor activities, particularly in cancers where this pathway is aberrantly activated, such as medulloblastoma and basal cell carcinoma. nih.gov
The interaction of phthalazinone derivatives with P-glycoprotein also has significant implications for cellular function, particularly in the context of cancer therapy. By inhibiting the P-gp efflux pump, these compounds can restore the intracellular concentration of chemotherapeutic agents in resistant cancer cells. This modulation of P-gp activity can reverse multidrug resistance, thereby re-sensitizing cancer cells to treatment. This mechanism offers a promising strategy to enhance the efficacy of existing anticancer drugs. nih.gov
Furthermore, the observed interactions with adrenergic and serotonergic receptors suggest that this class of compounds could modulate signaling pathways within the central nervous system, although further research is needed to elucidate the specific cellular consequences of these interactions.
Apoptosis Induction Mechanisms in Cell Lines (e.g., Caspase Activation, Anti-apoptotic Protein Downregulation)
Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. mdpi.com Many anticancer therapies function by inducing apoptosis in malignant cells. This can occur through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways, both of which converge on the activation of a cascade of enzymes called caspases. mdpi.com
Research into novel phthalazine derivatives has demonstrated their ability to induce apoptosis in cancer cells. For instance, certain 4-(1,3-diaryl-1H-pyrazol-4-yl)methylidenehydrazino-1(2H)-phthalazinones and their metal complexes have been shown to be active in inducing apoptosis in human breast cancer cell lines, including MCF-7 and MDA-MB-231. waocp.org Studies revealed that the parent compounds (H-1, H-2), along with their copper (C-1, C-2) and platinum (P-1, P-2) derivatives, were particularly effective at inducing cell death, with the MDA-MB-231 cell line showing greater sensitivity. waocp.org Notably, compound H-1 was capable of inducing up to 30% apoptosis in MCF-7 cells and, along with its corresponding copper and platinum complexes (C-1 and P-1), induced up to 60% apoptosis in MDA-MB-231 cells. waocp.org
A key element in regulating apoptosis is the balance between pro-apoptotic and anti-apoptotic proteins, such as those in the B-cell lymphoma 2 (Bcl-2) family. researchgate.netbiosynth.com Anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1 prevent cell death, and their overexpression is a common mechanism for treatment resistance in cancer. researchgate.netnih.gov Therapeutic strategies often focus on downregulating these survival proteins to sensitize cancer cells to apoptosis. researchgate.netnih.gov While the direct effects of this compound on specific anti-apoptotic proteins have not been detailed, the pro-apoptotic activity of the broader phthalazinone class suggests that interference with these survival pathways could be a potential mechanism of action.
Anti-Proliferative Effects in Isolated Cell Lines
A primary focus of pre-clinical investigation has been the anti-proliferative activity of phthalazinone derivatives against various human cancer cell lines. The molecular hybridization of the phthalazin-1(2H)-one core with other pharmacophores, such as dithiocarbamates, has yielded compounds with significant cytotoxic effects. nih.gov
In one study, two series of phthalazinone-dithiocarbamate hybrids were evaluated for their anti-proliferative effects against human ovarian carcinoma (A2780), human lung carcinoma (NCI-H460), and human breast adenocarcinoma (MCF-7) cell lines. nih.gov The results, measured by the half-maximal inhibitory concentration (IC₅₀), indicated that the location of the dithiocarbamate (B8719985) moiety significantly influenced both potency and selectivity. nih.gov
Derivatives with Dithiocarbamate at N2: This series (compounds 6-8) showed better activity against the A-2780 and MCF-7 cell lines. nih.gov
Derivatives with Dithiocarbamate at C4: This series (compounds 9) was notably more selective for the NCI-H460 lung cancer cell line, with several analogues exhibiting IC₅₀ values below 10 µM, comparable to the reference drug cisplatin. nih.gov
The table below summarizes the anti-proliferative activity of selected phthalazinone-dithiocarbamate hybrids. nih.gov
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 9a | NCI-H460 | <10 |
| 9b | NCI-H460 | <10 |
| 9d | NCI-H460 | <10 |
| 6g | MCF-7 | 7.64 ± 0.5 |
| Cisplatin (Ref.) | NCI-H460 | 5.54 ± 0.23 |
| Cisplatin (Ref.) | MCF-7 | 13 ± 1 |
Antimicrobial Action Mechanisms (e.g., Enzyme Inhibition in Microorganisms)
The versatility of heterocyclic compounds is often explored for antimicrobial applications. The mechanisms of such action are diverse and can include the inhibition of essential microbial enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication. nih.gov For example, certain hydrazone derivatives have been synthesized and evaluated for their potent inhibitory activity against monoamine oxidase (MAO) enzymes, which are critical in both human and microbial systems. mdpi.com Similarly, other heterocyclic structures like triazoles have been investigated as inhibitors of enzymes such as α-glucosidase. nih.gov
While the phthalazinone scaffold is known for a wide spectrum of pharmacological activities, specific studies detailing the antimicrobial action mechanisms of this compound through enzyme inhibition in microorganisms are not extensively covered in the available literature. Further research is required to establish whether this compound or its close analogues possess significant antimicrobial properties and to elucidate the specific molecular targets within microorganisms.
Mechanistic Insights from In Vitro Studies
In vitro studies provide crucial mechanistic insights into the biological effects of this compound and related compounds at the cellular level. The primary evidence from isolated cell line experiments points toward a significant anti-proliferative and cytotoxic effect against a range of human cancers. nih.govwaocp.org The differential sensitivity of various cell lines, such as the selectivity of certain derivatives for lung cancer cells over ovarian or breast cancer cells, suggests a specific mechanism of action rather than general toxicity. nih.gov
The induction of apoptosis has been identified as a key mechanism for phthalazinone derivatives. waocp.org Flow cytometry analysis of breast cancer cells treated with these compounds confirmed cell death via apoptosis, highlighting a pathway central to many effective cancer chemotherapeutics. waocp.org Although the precise upstream and downstream signaling components have not been fully mapped for every derivative, the engagement of the apoptotic machinery is a critical mechanistic insight.
Collectively, the in vitro data suggest that the phthalazinone scaffold is a promising platform for developing anticancer agents that function primarily by inhibiting cell proliferation and inducing programmed cell death. The structure-activity relationship findings, where small modifications to the core structure lead to significant changes in potency and cancer cell line selectivity, underscore the potential for rational drug design to optimize these effects. nih.gov
Exploration of Structure Activity and Structure Property Relationships for 2 Methyl 4 Phenylphthalazin 1 2h One Derivatives
Impact of Substituent Variation on Molecular Interactions
The core structure of 2-methyl-4-phenylphthalazin-1(2H)-one offers several positions for chemical modification, primarily on the phenyl ring at position C4 and the methyl group at position N2. Variations at these sites have profound effects on the compound's molecular interactions and biological efficacy.
Research into phthalazinone derivatives has consistently shown that the nature and position of substituents dictate the compound's affinity and selectivity for various biological targets. For instance, in a series of 4-phenylphthalazin-1(2H)-one derivatives designed as antagonists for the α1-adrenoceptor (α1-AR), the introduction of an arylpiperazine moiety connected via an alkyl chain to the N2 position was a key structural feature. nih.govresearchgate.net The length and nature of this alkyl chain, as well as the substitution pattern on the terminal arylpiperazine ring, significantly modulated the binding affinity. nih.gov
Similarly, modifications at the C4 position have been shown to be critical. The introduction of heteroaromatic nuclei at the C4 position can play a vital role in activities such as thromboxane (B8750289) A2 (TXA2) synthetase inhibition. osf.io Studies on other phthalazinone scaffolds have revealed that substituents at this position can directly interact with key residues in the binding sites of enzymes like VEGFR2. For example, certain derivatives have demonstrated potent VEGFR2 inhibition and cytotoxicity against cancer cell lines, with the specific substituents at C4 being crucial for high binding affinity. researchgate.net
The impact of substitution is also evident in anticancer applications. In a study of phthalazine-based derivatives targeting the Epidermal Growth Factor Receptor (EGFR), specific substitutions led to compounds with potent cytotoxicity. nih.gov The variation in activity was directly attributed to the different substituents, highlighting their role in mediating interactions within the EGFR binding pocket. nih.gov For example, derivatives containing a dithiocarbamate (B8719985) fragment showed that the location of this moiety, whether at the N2 or C4 position, resulted in significant differences in antiproliferative effects. nih.gov
These findings underscore a fundamental principle: substituents on the this compound scaffold are not mere decorations but are key determinants of molecular interactions. They can influence binding through various non-covalent forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, thereby dictating the compound's pharmacological profile. rsc.orgmdpi.com
Stereoelectronic Factors Influencing Biological Activity
Stereoelectronic factors, which encompass both the spatial arrangement of atoms (steric effects) and the distribution of electron density (electronic effects), are critical in governing the biological activity of this compound derivatives.
Electronic Effects: The electronic nature of substituents on the phenyl ring at C4 can modulate the molecule's interaction with its biological target. Electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the charge distribution across the aromatic system, influencing phenomena like π-π stacking, cation-π interactions, and hydrogen bonding capabilities. mdpi.comnih.gov For example, in interactions with enzyme active sites, the presence of an EWG could enhance the acidity of a nearby proton, making it a better hydrogen bond donor, or it could favorably interact with an electron-rich region of the protein. Conversely, EDGs can enhance the electron density of the aromatic ring, potentially strengthening interactions with electron-deficient pockets. mdpi.com Studies on related heterocyclic systems have shown that Vmax values in enzyme kinetics can be relatively insensitive to electronic effects, while binding affinities (Km) may show a trend where more lipophilic derivatives exhibit increased affinity. nih.gov
Steric Effects: The size and shape of substituents impose steric constraints that influence how a molecule fits into a binding pocket. Large, bulky groups can cause steric hindrance, preventing optimal alignment with the target, which may reduce or abolish activity. However, in some cases, increased bulk can enhance selectivity or lead to favorable hydrophobic interactions. osf.io For instance, research on nonsteroidal androgen receptor (AR) antagonists with a 4-benzyl-1-(2H)-phthalazinone skeleton showed that having two ortho-substituents on the phenyl group led to potent inhibition of cancer cell proliferation and high AR-binding affinity. osf.io This suggests that the specific steric bulk at this position is crucial for productive binding. The size of the active site of a target enzyme or receptor is a key determinant, with a species-dependent "cut-off" threshold sometimes observed, above which larger compounds are not effectively metabolized or bound. nih.gov
The interplay between steric and electronic factors is therefore a key consideration in the design of potent and selective this compound derivatives.
Conformational Flexibility and its Role in Molecular Recognition
The ability of a molecule to adopt different spatial arrangements, or conformations, is crucial for its interaction with a biological target. For derivatives of this compound, conformational flexibility primarily arises from rotatable bonds, such as the bond connecting the phenyl group at C4 to the phthalazinone core and any flexible linkers attached to the N2 position.
This flexibility allows the molecule to adapt its shape to fit the contours of a binding site, a concept often described as "induced fit." The energetic cost of adopting the "bioactive conformation" must be relatively low for binding to occur efficiently. A rigid molecule might have a high affinity if its ground-state conformation closely matches the optimal binding geometry, but it may fail to bind to targets that require conformational adjustments. Conversely, a highly flexible molecule can adapt to various binding sites but may suffer an entropic penalty upon binding, as it loses conformational freedom.
In the context of this compound derivatives, the orientation of the C4-phenyl ring relative to the phthalazinone plane is a key conformational feature. The energetic barrier to rotation around this bond will influence the preferred orientation and the molecule's ability to engage in specific interactions like π-π stacking. nih.gov When long alkyl chains are used as linkers at the N2 position to connect to another pharmacophore (like an arylpiperazine group), the flexibility of this chain is critical. researchgate.net It allows the two key structural motifs to orient themselves independently to maximize favorable interactions within different sub-pockets of a receptor. cu.edu.eg The length of this linker is often optimized to achieve the ideal distance and geometry for simultaneous engagement with these sub-pockets.
Computational studies, such as DFT calculations, can be employed to understand the preferred conformations and the electronic properties of these molecules, providing insights that can improve the design of new derivatives with enhanced biological activity. mdpi.com
Development of SAR/SPR Models for Rational Design
The systematic study of how structural modifications affect the activity and properties of this compound derivatives allows for the development of Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) models. These models serve as guiding principles for the rational design of new compounds with improved potency, selectivity, and pharmacokinetic profiles.
Qualitative SAR models are built by synthesizing and testing a series of related compounds and identifying key structural features associated with high activity. For example, based on accumulated data, a pharmacophore model can be constructed. For α1-AR antagonists based on the phthalazinone scaffold, a useful model has been proposed that includes features such as a protonated nitrogen atom, a hydrogen bond acceptor (HBA) region (the carbonyl oxygen), and a hydrophobic moiety. cu.edu.eg
The following table summarizes SAR findings from various studies on phthalazinone derivatives, which form the basis for such models.
| Derivative Series | Target | Key SAR Findings | Reference |
| N2-alkyl-arylpiperazine phthalazinones | α1-Adrenoceptor | Affinity is modulated by the length of the alkyl chain and substitution on the terminal arylpiperazine ring. | nih.govcu.edu.eg |
| 4-benzyl-phthalazinone derivatives | Androgen Receptor | Two ortho-substituents on the phenyl group at C4 led to high binding affinity and potent cell proliferation inhibition. | osf.io |
| Phthalazinone-dithiocarbamate hybrids | Anticancer (various cell lines) | The position of the dithiocarbamate moiety (N2 vs. C4) significantly alters antiproliferative activity. | nih.gov |
| C4-substituted phthalazinones | VEGFR2 | Specific substitutions at C4 are critical for potent VEGFR2 inhibition and high binding affinity. | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) models take this a step further by using statistical methods to correlate physicochemical properties (like lipophilicity, electronic parameters, and steric descriptors) with biological activity. While specific QSAR models for this compound were not detailed in the reviewed literature, the principles are widely applicable. By quantifying the contributions of different structural features, QSAR can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.
These SAR and SPR models are dynamic and are continually refined as more data becomes available, providing an increasingly sophisticated roadmap for the design of next-generation therapeutics based on the this compound scaffold.
Emerging Applications and Future Directions
Role as Building Blocks in Organic Synthesis
The phthalazinone nucleus is a privileged scaffold in organic synthesis, serving as a foundational structure for the development of more complex molecules. nih.gov Its inherent chemical stability and reactive sites allow for a variety of chemical modifications. Researchers utilize the phthalazinone core to construct novel derivatives with diverse functionalities through reactions such as N-alkylation, palladium-catalyzed amination, and cyclization reactions. nih.govekb.egbeilstein-journals.org
For example, the acetohydrazide derivative of a phthalazinone can be used as a precursor to build attached heterocycles like pyrazolidine-3,5-dione (B2422599) derivatives. fayoum.edu.eg Another synthetic strategy involves the N-alkylation of the phthalazinone ring with reagents like ethyl bromoacetate (B1195939), followed by reaction with hydrazine (B178648) monohydrate to produce an acetic acid hydrazide derivative. This intermediate can then be used to construct molecules containing oxadiazole rings. ekb.eg Furthermore, novel synthetic pathways have been developed where a phthalazinone carbohydrazide (B1668358) is treated with carbon disulphide to afford a 1,3,4-oxadiazole (B1194373) derivative, which can be further modified. researchgate.net These examples underscore the role of the phthalazinone structure as a versatile building block for creating a library of compounds with potential applications in various scientific fields.
Advanced Materials Science Applications
The robustness and thermal stability of the phthalazinone moiety make it an excellent candidate for incorporation into high-performance polymers and functional membranes.
Phthalazinone-based polymers are a class of high-performance engineering plastics known for their exceptional thermal and mechanical properties. Poly(phthalazinone ether sulfone ketone) (PPESK) and related polymers like Poly(phthalazinone ether ketone) (PPEK) are synthesized via aromatic nucleophilic displacement polycondensation. researchgate.netresearchgate.net These amorphous thermoplastics exhibit high glass transition temperatures (Tg), often exceeding 225°C, and excellent thermal stability, with decomposition temperatures for 5% weight loss ranging from 517°C to 526°C. researchgate.netbohrium.com
The introduction of the bulky, rigid phthalazinone group into the polymer backbone enhances properties such as thermal resistance and mechanical strength. researchgate.net These polymers are also noted for their good solubility in polar aprotic organic solvents, which is advantageous for processing and fabrication. researchgate.net A sulfonated version of PPESK has been developed for use as a solid acid resin catalyst, demonstrating high thermal stability and catalytic activity in isobutene oligomerization. pku.edu.cn
Table 1: Properties of Phthalazinone-Based Copolymers
| Copolymer Composition (Molar Ratio) | Inherent Viscosity (dL g⁻¹) | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td, 5%, °C) | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|---|---|---|
| DHPZ:DCB:DCS:BP (1:0.5:0.5:0) | 0.43 | 256 | 526 | 71 | 18 |
| DHPZ:DCB:DCS:BP (1:0.4:0.6:0) | 0.56 | 248 | 524 | 68 | 21 |
| DHPZ:DCB:DCS:BP (1:0.6:0.4:0) | 0.48 | 225 | 517 | 63 | 20 |
Data synthesized from research on poly(aryl ether sulfone ketone)s containing phthalazinone moieties. researchgate.net
The modification of phthalazinone-based polymers, specifically through sulfonation, has led to the creation of advanced ion exchange membranes (IEMs). Sulfonated poly(phthalazinone ether ketones) (SPPEK) are gaining attention for their potential use in electrodialysis (ED), a process used for desalination and wastewater treatment. bohrium.commdpi.comsemanticscholar.org
These membranes are synthesized by an electrophilic substitution reaction to introduce sulfonic acid groups onto the PPEK backbone. mdpi.comresearchgate.net The resulting SPPEK membranes exhibit excellent thermal stability, with degradation temperatures around 290°C to 360°C. bohrium.commdpi.com They possess key properties for electrodialysis, including high ion perm-selectivity, good proton conductivity, and low area resistance. mdpi.comresearchgate.net Research has shown that SPPEK membranes can exhibit better salt removal rates and acceptable energy consumption compared to some commercial membranes in desalination tests. mdpi.comresearchgate.net The performance of these membranes is often correlated with their ion exchange capacity (IEC), which can be controlled during synthesis. mdpi.com
Table 2: Performance of SPPEK Membranes in Electrodialysis
| Membrane | Ion Exchange Capacity (mmol·g⁻¹) | Limiting Current Density (mA·cm⁻²) | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|---|---|
| SPPEK-1 | 0.77 | - | >68.5 | >63.6 |
| SPPEK-2 | 1.25 | - | >68.5 | >63.6 |
| SPPEK-3 | 1.63 | - | >68.5 | >63.6 |
| SPPEK-4 | 1.82 | 39.8 | >68.5 | >63.6 |
Data derived from studies on sulfonated poly(phthalazinone ether ketone) membranes. mdpi.comresearchgate.net
Development as Fluorescence Probes and Luminescence Materials
The unique electronic structure of the phthalazinone ring system makes it a promising scaffold for the development of fluorescent chemosensors. A closely related compound, 2-phenylphthalazin-1(2H)-one, has been synthesized and characterized as a highly selective fluorescent sensor for the detection of iron ions (Fe³⁺ and Fe²⁺). nih.govresearchgate.net
This chemosensor operates on a "turn-off" mechanism, where its fluorescence intensity is significantly quenched upon binding with Fe³⁺ and Fe²⁺ ions. nih.gov Notably, the probe shows high selectivity for iron ions over a range of other common metal ions. nih.govresearchgate.net The detection limit for these ions was found to be in the micromolar range (2.4 µM for Fe²⁺ and 2.5 µM for Fe³⁺), which is below the recommended value set by the US Environmental Protection Agency. nih.gov The binding stoichiometry between the sensor and the metal ions was determined to be 1:1. nih.govresearchgate.net This research highlights the potential of the phthalazinone core in designing sensitive and selective chemosensors for environmental and biological monitoring. The development of luminescent materials, in general, is a rapidly growing field, with applications ranging from sensing to lighting. mdpi.comresearchgate.netrsc.org
Future Research Directions in Phthalazinone Chemistry
The versatility of the phthalazinone structure continues to inspire new research, particularly in the development of more efficient and environmentally friendly synthetic methods.
Future research is focused on creating novel synthetic pathways to phthalazinone derivatives that are more efficient, atom-economical, and sustainable. Recent advancements include one-pot synthesis methods that reduce reaction times and simplify work-up procedures. For instance, a simple and efficient synthesis of 1(2H)-phthalazinone derivatives has been achieved using a catalytic amount of heteropolyacids in chloroform, resulting in very good yields. researchgate.net
Another green chemistry approach involves a one-pot, water-mediated reaction of phthalaldehydic acid and a substituted phenyl hydrazine using oxalic acid as an inexpensive and readily available catalyst. researchgate.net This method offers advantages such as operational simplicity, short reaction times, and high yields. researchgate.net Additionally, novel methods are being explored that utilize different starting materials and reaction conditions, such as the condensation of dimethyl homophthalate with isatin (B1672199) to produce a phthalazinone carbohydrazide, representing a new route to this class of compounds. researchgate.net The development of such methodologies is crucial for making these valuable compounds more accessible for a wide range of applications.
Advanced Mechanistic Studies
Understanding the precise molecular mechanisms through which 2-methyl-4-phenylphthalazin-1(2H)-one and its analogs exert their biological effects is crucial for their future development. Advanced mechanistic studies for this class of compounds are moving beyond simple efficacy evaluation to explore the intricate biochemical pathways they modulate.
Current research on related phthalazinone derivatives often involves a combination of computational and experimental approaches to unravel their mechanisms of action. For instance, molecular modeling is employed to predict and analyze the interactions between phthalazinone hybrids and their protein targets. frontiersin.org Experimental techniques, such as apoptosis assays, are used to confirm the mode of cell death induced by these compounds; one study on a 4-benzylphthalazinone derivative found it induced apoptosis in HCT-116 cells by 21.7-fold. nih.gov
Future mechanistic studies on this compound would likely involve:
Kinetic Enzyme Assays: To determine the mode of inhibition (e.g., competitive, non-competitive) against specific targets.
Cell-Based Pathway Analysis: Utilizing reporter assays and proteomic approaches to map the signaling cascades affected by the compound.
Structural Biology: Co-crystallizing the compound with its target proteins to visualize the precise binding interactions at an atomic level.
Computational Simulations: Employing molecular dynamics simulations to understand the conformational changes in both the compound and its target upon binding, providing insights into the stability and dynamics of the complex.
Table 1: Methodologies for Advanced Mechanistic Studies of Phthalazinones
| Methodology | Objective | Example Application for Phthalazinone Derivatives | Reference |
|---|---|---|---|
| Molecular Modeling | Identify crucial interactions with target proteins. | Performed on pyran-linked phthalazinone-pyrazole hybrids to understand binding modes. | frontiersin.org |
| Apoptosis Assays | Determine if the compound induces programmed cell death. | A 4-benzylphthalazinone dipeptide derivative was shown to induce apoptosis in HCT-116 cancer cells. | nih.gov |
| Kinase Inhibition Profiling | Screen against a panel of protein kinases to identify specific targets. | Phthalazinone scaffold-based compounds have been evaluated for protein kinase inhibition activity. | nih.gov |
Expansion of Molecular Target Investigations
The therapeutic potential of phthalazinone derivatives is linked to their ability to interact with a diverse range of biological targets. nih.gov While some targets have been identified for the broader class, a key future direction is to expand the scope of these investigations for this compound.
Derivatives of the phthalazinone core have been reported to target various proteins, including:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A dipeptide derivative of 4-benzylphthalazinone showed potent VEGFR2 inhibition (95.2%), a key target in angiogenesis. nih.gov
Alpha1-Adrenergic Receptors (α1-AR): A series of 4-(4-methyl-phenyl)phthalazin-1(2H)-one derivatives were designed and tested for their affinity and selectivity toward α1-AR. nih.gov
Poly(ADP-ribose) Polymerase (PARP): The phthalazinone core is a key feature of the PARP inhibitor, olaparib. mdpi.com
Future research will aim to uncover novel molecular targets for this compound. This can be achieved through high-throughput screening against large panels of enzymes and receptors. Investigating its potential as a modulator of epigenetic targets, ion channels, or components of the DNA damage response pathway beyond PARP could reveal new therapeutic applications.
Table 2: Known and Potential Molecular Targets for Phthalazinone Scaffolds
| Target Class | Specific Target Example | Therapeutic Area | Reference |
|---|---|---|---|
| Receptor Tyrosine Kinases | VEGFR2 | Cancer (Anti-angiogenesis) | nih.gov |
| G-Protein Coupled Receptors | Alpha1-Adrenergic Receptor | Cardiovascular | nih.gov |
| DNA Repair Enzymes | PARP | Cancer | mdpi.com |
| Serotonin Receptors | 5HT(1A) | Central Nervous System | nih.gov |
| Other Kinases | Potential Target | Cancer, Inflammation | nih.gov |
Design of Next-Generation Phthalazinone-Based Systems
The design of next-generation therapeutics based on the this compound scaffold is a promising area of research. This involves the strategic chemical modification of the core structure to enhance potency, selectivity, and pharmacokinetic properties. A key strategy in modern drug design is molecular hybridization, which combines distinct pharmacophores to create new hybrid compounds with potentially improved or dual-action mechanisms. nih.gov
Several approaches have been explored for creating novel phthalazinone derivatives:
Hybridization with Other Heterocycles: A series of novel pyran-linked phthalazinone-pyrazole hybrids were synthesized via a one-pot, three-component reaction, demonstrating the feasibility of creating complex molecular architectures. frontiersin.org
Introduction of Functional Moieties: Researchers have successfully synthesized phthalazinone-dithiocarbamate hybrids, placing the dithiocarbamate (B8719985) moiety at either the N2 or C4 position of the core structure. nih.govmdpi.com
Functionalization via Linker Chains: Alkyl chains have been used to connect the phenylphthalazinone fragment to an arylpiperazine residue, creating new derivatives with affinity for adrenergic and serotoninergic receptors. nih.gov Similarly, various amino acid esters and hydrazones have been attached to the N2 position of a 4-benzylphthalazinone core through a propanoate linker. nih.gov
Future design strategies for this compound could involve systematic modifications at key positions. For example, substitutions on the C4-phenyl ring could be explored to improve target binding affinity, while modifications to the N2-methyl group could be used to attach linkers for creating antibody-drug conjugates or targeted protein degraders. These advanced systems would represent a significant step forward in harnessing the therapeutic potential of the phthalazinone scaffold.
Table 3: Strategies for Designing Next-Generation Phthalazinone Systems
| Design Strategy | Rationale | Example from Literature | Reference |
|---|---|---|---|
| Molecular Hybridization | Combine pharmacophores to improve affinity, efficacy, or create dual-action compounds. | Creation of phthalazinone-dithiocarbamate and pyran-linked phthalazinone-pyrazole hybrids. | nih.govfrontiersin.org |
| Scaffold Functionalization | Introduce new chemical groups at specific positions (N2, C4) to modulate activity. | Attachment of arylpiperazine residues via an alkyl chain at the N2 position. | nih.gov |
| Peptide/Amino Acid Conjugation | Improve cell permeability or target specificity by linking to amino acids. | Synthesis of dipeptide derivatives from a 4-benzylphthalazinone precursor. | nih.gov |
Conclusion
Summary of Current Research Landscape
The current research landscape for 2-methyl-4-phenylphthalazin-1(2H)-one is firmly rooted in the broader exploration of the phthalazinone scaffold as a pharmacologically significant structure. researchgate.net Research is heavily focused on the synthesis of new derivatives and their evaluation for a wide spectrum of biological activities, particularly in oncology and infectious diseases. nih.govosf.io Modern synthetic methodologies, including multicomponent reactions and palladium-catalyzed couplings, are continuously being developed to efficiently generate molecular diversity around the phthalazinone core. nih.govbeilstein-journals.org Structure-activity relationship (SAR) studies remain a cornerstone of this research, aiming to optimize potency and selectivity for specific biological targets. nih.gov
Outstanding Challenges and Opportunities
Despite significant progress, challenges remain. A key challenge is achieving target selectivity to minimize off-target effects and potential toxicity. researchgate.net The development of resistance to existing therapies, especially in cancer and infectious diseases, presents a major hurdle but also a significant opportunity for novel phthalazinone-based drugs with different mechanisms of action. mdpi.com There is a considerable opportunity to explore new therapeutic areas for these compounds beyond the well-trodden paths of anticancer and anti-inflammatory research. researchgate.net Furthermore, applying advanced computational methods, such as molecular docking and in silico screening, can accelerate the discovery of new lead compounds and provide deeper insights into their mechanisms of action. nih.gov
Broader Significance of this compound Research within Chemical Sciences
The study of this compound and its congeners holds broader significance for the chemical sciences. It exemplifies the power of heterocyclic chemistry in generating structurally complex and functionally diverse molecules from relatively simple starting materials. Research in this area drives innovation in synthetic methodology, pushing the boundaries of what is possible in terms of molecular construction. nih.gov Ultimately, the phthalazinone scaffold serves as a prominent case study in modern drug discovery, illustrating the journey from fundamental synthetic chemistry to the development of potentially life-saving therapeutic agents. researchgate.net This continuous exploration underscores the vital role of organic synthesis in addressing critical challenges in medicine and biology.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-methyl-4-phenylphthalazin-1(2H)-one, and how can reaction conditions be optimized to improve yield?
- Methodology : The compound is typically synthesized via condensation of phthalic anhydride with substituted hydrazines. For example, derivatives of phthalazin-1(2H)-one are synthesized by reacting phthalic anhydride with phenylhydrazine, followed by cyclization under acidic conditions . Optimization involves adjusting stoichiometry (e.g., excess phenylhydrazine), temperature (reflux in acetic acid), and purification via column chromatography using ethyl acetate/hexane mixtures .
- Key Data : Yields for analogous compounds (e.g., 2-phenylphthalazin-1(2H)-one) range from 65–80% under optimized conditions .
Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?
- Methodology :
- XRD : Single-crystal X-ray diffraction confirms regioselectivity and bond angles (e.g., C=O bond length ~1.22 Å in phthalazinone derivatives) .
- NMR : H NMR (DMSO-d₆) shows aromatic protons at δ 7.2–8.3 ppm and methyl group protons at δ 2.4–2.6 ppm .
- Fluorescence Spectroscopy : Used to validate electronic properties (e.g., emission peaks at 450–470 nm for Fe³⁺ detection) .
Q. What are the primary applications of this compound in academic research?
- Methodology : The compound’s conjugated π-system enables applications as a fluorescent chemosensor. For example, 2-phenylphthalazin-1(2H)-one derivatives selectively detect Fe³⁺/Fe²⁺ via fluorescence quenching (detection limit: 10⁻⁷ M) .
- Experimental Design : Titration with metal ions (e.g., Fe(NO₃)₃) in ethanol/water, monitored via fluorimetry at λₑₓ = 350 nm .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-phenyl and 2-methyl substituents influence the compound’s photophysical properties?
- Methodology : Computational studies (DFT/B3LYP) compare HOMO-LUMO gaps and charge distribution. For example, electron-withdrawing groups (e.g., –NO₂) reduce fluorescence intensity, while methyl groups enhance stability without disrupting conjugation .
- Data Interpretation : Compare emission spectra of 2-methyl-4-phenyl vs. 2-nitro-4-phenyl derivatives to correlate substituent effects .
Q. What strategies resolve contradictions in fluorescence data when this compound is used in complex matrices (e.g., biological samples)?
- Methodology :
- Control Experiments : Test interference from common ions (e.g., Na⁺, K⁺) using competitive binding assays .
- Masking Agents : Add EDTA to chelate competing metals .
- Validation : Cross-check with ICP-MS for quantitative metal ion analysis .
Q. How can synthetic protocols be modified to produce this compound derivatives with enhanced selectivity for specific metal ions?
- Methodology : Introduce functional groups (e.g., –OH, –SH) at the 7-position via post-synthetic modifications. For example:
- Schiff Base Formation : React with salicylaldehyde to create a chelating site for Cu²⁺ .
- Thiolation : Treat with Lawesson’s reagent to replace carbonyl oxygen with sulfur, altering binding affinity .
Q. What crystallographic challenges arise in determining the structure of this compound, and how are they addressed?
- Methodology :
- Crystal Growth : Use slow evaporation of DMF/water solutions to obtain diffraction-quality crystals .
- Disorder Handling : Apply SHELXL refinement to model disordered methyl/phenyl groups .
Data Contradiction Analysis
Q. Why do some studies report conflicting fluorescence quenching mechanisms (static vs. dynamic) for phthalazinone-based chemosensors?
- Resolution :
- Stern-Volmer Analysis : Linear plots indicate static quenching (ground-state complexation), while upward-curving plots suggest dynamic quenching .
- Lifetime Measurements : Time-resolved fluorescence (τ ≈ 4–6 ns) confirms static quenching in Fe³⁺ detection .
Q. How can discrepancies in synthetic yields between small-scale and scaled-up reactions be mitigated?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
